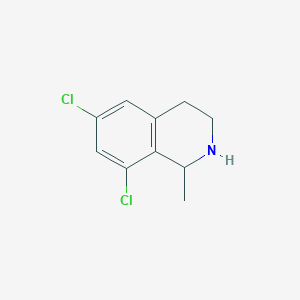

6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 2.45 | s | 3H | N-CH₃ |

| 2.70–2.85 | m | 4H | H-2, H-3, H-4 |

| 3.10 | t (J = 5.6 Hz) | 2H | H-1 (piperidine) |

| 7.25 | s | 1H | H-5 (aromatic) |

| 7.32 | s | 1H | H-7 (aromatic) |

¹³C NMR (100 MHz, CDCl₃) :

| δ (ppm) | Assignment |

|---|---|

| 38.5 | N-CH₃ |

| 50.1, 52.3, 54.8 | C-2, C-3, C-4 |

| 126.8, 128.4, 129.7 | Aromatic carbons |

| 134.5, 136.2 | C-Cl (ipso) |

The absence of splitting in the aromatic proton signals (H-5 and H-7) confirms their equivalence due to the molecule’s symmetry.

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS) :

- Molecular ion peak: m/z 216.1 [M]⁺ (calculated for C₁₀H₁₁Cl₂N).

- Major fragments:

- m/z 181.0 [M-Cl]⁺

- m/z 146.1 [M-2Cl]⁺

- m/z 131.0 [M-2Cl-CH₃]⁺

The isotopic pattern exhibits a 3:2:1 ratio for M, M+2, and M+4 peaks, characteristic of two chlorine atoms.

Infrared Absorption Characteristics

FT-IR (KBr, cm⁻¹) :

| Absorption Band | Assignment |

|---|---|

| 740, 680 | C-Cl stretch |

| 1580, 1450 | Aromatic C=C stretch |

| 2850–2950 | C-H stretch (CH₃, CH₂) |

| 1350 | C-N stretch |

The absence of N-H stretches above 3000 cm⁻¹ confirms the tertiary amine structure.

Structure

3D Structure

Properties

Molecular Formula |

C10H11Cl2N |

|---|---|

Molecular Weight |

216.10 g/mol |

IUPAC Name |

6,8-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C10H11Cl2N/c1-6-10-7(2-3-13-6)4-8(11)5-9(10)12/h4-6,13H,2-3H2,1H3 |

InChI Key |

OWBHUFMBYQFPDF-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=C(CCN1)C=C(C=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Aluminum Chloride Melt Cyclization Method

One of the most authoritative methods for preparing tetrahydroisoquinoline derivatives, including 6,8-dichloro analogs, involves the reaction of N-hydroxyethyl-N-benzylamines with aluminum chloride in a melt phase, without organic solvents. This method is described in US Patent US4251660 and involves the following key steps:

- Starting Material: N-hydroxyethyl-N-(2,3-dichlorobenzyl)amine or its acid addition salts.

- Reaction Conditions: Heating in aluminum chloride melt at 160°-210°C, typically optimized between 180°-200°C.

- Catalysts: Addition of catalytic amounts of alkali metal or ammonium halides can improve reaction efficiency.

- Duration: 8-12 hours until completion.

- Outcome: Formation of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (closely related to the target compound).

| Parameter | Details |

|---|---|

| Temperature Range | 160°-210°C (optimal 180°-200°C) |

| Reaction Time | 8-12 hours |

| Solvent | None (aluminum chloride melt) |

| Catalysts | Alkali metal or ammonium halides (catalytic) |

| Product Form | Hydrochloride salt |

| Yield | Not explicitly stated, but high purity and completion reported |

This method is solvent-free and scalable, making it industrially attractive for producing chlorinated tetrahydroisoquinolines.

Multi-Step Synthesis via Benzylthio and Sulfonyl Chloride Intermediates

A more complex synthetic route is described in patent literature related to the preparation of tenapanor, a drug containing 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline moieties. Although the full molecule is complex, the preparation of the tetrahydroisoquinoline intermediate is instructive:

- Step A: Synthesis of (S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline via palladium-catalyzed coupling with benzyl mercaptane.

- Step B: Conversion to benzenesulfonyl chloride derivative by chlorination with gaseous chlorine in acetic acid/water.

- Step C: Formation of sulfonamide intermediate by reaction with 2-(2-(2-aminoethoxy)ethoxy)ethylamine hydrochloride.

- Step D: Final coupling steps to form tenapanor.

While this route is primarily for tenapanor, the intermediate 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline derivatives are isolated in high purity and yield, indicating the robustness of the synthetic steps.

| Step | Reaction Description | Key Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| A | Pd-catalyzed coupling to form benzylthio derivative | Pd2(dba)3, Xantphos, benzyl mercaptane, xylene | 36 | Requires preparative chromatography |

| B | Chlorination to sulfonyl chloride | Gaseous Cl2, acetic acid/water | 66.6 | Cooling and nitrogen purge necessary |

| C | Sulfonamide formation | 2-(2-(2-aminoethoxy)ethoxy)ethylamine, triethylamine, DCM | 72 (isolated) | Purification via chromatography |

| D | Final coupling (not directly for tetrahydroisoquinoline) | 1,4-diisocyanatobutane, triethylamine | - | Low yield, complex purification |

This multi-step approach demonstrates the chemical versatility of 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline derivatives in pharmaceutical synthesis.

Comparative Analysis of Preparation Methods

| Feature | Aluminum Chloride Melt Method | Multi-Step Sulfonyl Chloride Route |

|---|---|---|

| Reaction Environment | Solvent-free aluminum chloride melt | Organic solvents (xylene, dichloromethane) |

| Temperature | High (160°-210°C) | Moderate (room temperature to 140°C) |

| Catalysts | Alkali metal or ammonium halides (catalytic) | Palladium catalyst (Pd2(dba)3), Xantphos |

| Number of Steps | One major cyclization step | Multiple steps with intermediate isolations |

| Purification | Simple filtration and crystallization | Requires preparative chromatography |

| Industrial Scalability | High | Moderate to low due to chromatography |

| Yield | High (not explicitly quantified) | Moderate (36%-66.6% per step) |

Research Findings and Observations

- The aluminum chloride melt method is a classic and efficient approach for synthesizing chlorinated tetrahydroisoquinolines, providing a direct cyclization route without solvents, which is advantageous for scale-up and environmental considerations.

- Multi-step routes involving sulfonyl chlorides and palladium-catalyzed couplings offer access to functionalized derivatives but involve more complex purification and lower overall yields.

- Purity is a critical factor, especially for pharmaceutical applications. The aluminum chloride method yields crystalline hydrochloride salts, which are easier to purify than amorphous foams or oils.

- The presence of chlorine atoms at positions 6 and 8 is typically introduced via starting materials bearing these substituents, often dichlorobenzylamines or related precursors.

Chemical Reactions Analysis

Types of Reactions: 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, such as phenylethanolamine N-methyltransferase, which plays a role in the biosynthesis of catecholamines . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and affecting downstream biological processes .

Comparison with Similar Compounds

Comparison with Similar Tetrahydroisoquinoline Derivatives

Structural Modifications and Substituent Effects

The biological and pharmacological profiles of THIQs are highly dependent on substituent positions and types. Key analogs for comparison include:

Key Observations :

- Chlorine vs. Methoxy Groups: Chlorine’s electron-withdrawing nature may increase metabolic stability compared to methoxy groups, which are electron-donating. This could influence receptor binding kinetics (e.g., β-adrenoceptors in vs. NMDA receptors in ).

- Positional Effects : 6,8-Dichloro substitution (meta and para positions) may sterically hinder interactions compared to 6,7-dimethoxy (adjacent substituents), altering selectivity for targets like MAO enzymes or cholinesterases .

Pharmacological and Toxicological Profiles

- Neuroactivity: 1MeTIQ (1-methyl-TIQ) exhibits neuroprotective effects by reducing oxidative stress in dopaminergic neurons, contrasting with salsolinol’s neurotoxicity .

- Enzyme Inhibition: Benzylisoquinolines like reticuline (6,7-dimethoxy-THIQ) inhibit butyrylcholinesterase (BuChE), but 6,8-dichloro-1-methyl-THIQ’s activity remains unexplored . Chlorine’s bulkiness might reduce BuChE affinity compared to smaller substituents like hydroxy or methoxy groups.

Metabolism :

- 1MeTIQ is excreted predominantly unchanged (72%) but undergoes hydroxylation (8.7% as 4-hydroxy-1MeTIQ) and N-methylation (0.7%) . Chlorinated analogs may resist hydroxylation due to steric and electronic effects, prolonging half-life.

Biological Activity

6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline (CAS Number: 1248951-68-9) is a synthetic compound belonging to the tetrahydroisoquinoline (THIQ) class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. The focus of this article is to explore the biological activity of this compound, summarizing relevant research findings, case studies, and implications for future studies.

The molecular formula of this compound is , with a molecular weight of 216.11 g/mol. The compound features two chlorine atoms at positions 6 and 8 on the isoquinoline ring structure, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 216.11 g/mol |

| CAS Number | 1248951-68-9 |

| Purity | ≥95% |

Anti-Cancer Properties

Research indicates that derivatives of tetrahydroisoquinoline, including this compound, exhibit significant anti-cancer properties. A study published in PMC evaluated various THIQs for their anti-angiogenic and anti-cancer activities on colorectal cancer cell lines. The study highlighted that compounds with chloro substitutions showed promising results in inhibiting KRas activity, a key player in many cancers.

Key Findings:

- Compound GM-3-18 exhibited IC50 values ranging from 0.9 μM to 10.7 μM against various colon cancer cell lines.

- Compound GM-3-121 demonstrated potent anti-angiogenesis activity with an IC50 of 1.72 μM.

These findings suggest that the chloro groups in compounds like this compound enhance their biological efficacy against cancer cells .

The proposed mechanism involves the interaction of these compounds with specific molecular targets such as KRas and vascular endothelial growth factor (VEGF) receptors. Molecular docking studies have shown that hydrogen bonding interactions occur between the carbonyl oxygen atoms of these compounds and hydroxyl groups on target proteins .

Neuroprotective Effects

In addition to anti-cancer properties, THIQ derivatives have been investigated for their neuroprotective effects. Research has indicated that certain THIQ compounds can mitigate neurodegeneration by modulating neurotransmitter systems and exhibiting antioxidant properties . This dual action makes them candidates for further exploration in treating neurodegenerative diseases.

Study on Anticancer Activity

A significant study evaluated the anticancer effects of a series of THIQs including this compound against various cancer cell lines. The results demonstrated that this compound effectively inhibited cell proliferation and induced apoptosis in colorectal cancer cells .

Neuropharmacological Assessment

Another study focused on the neuropharmacological profiles of THIQ derivatives. It was found that these compounds exhibited protective effects against oxidative stress-induced neuronal damage in vitro . This suggests potential therapeutic applications in treating conditions like Alzheimer's disease.

Q & A

Q. What are the recommended synthetic routes for 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?

The synthesis typically involves chlorination of a pre-functionalized tetrahydroisoquinoline precursor. Key methods include:

- Chlorination agents : Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions .

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .

- Protecting groups : Methoxy or ester groups at adjacent positions may require protection to avoid unwanted substitution . Yield optimization relies on stoichiometric ratios (e.g., 1.2–1.5 equivalents of chlorinating agent) and inert atmospheres to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- ¹H/¹³C NMR : Look for doublet signals (δ 4.5–5.5 ppm) from the methyl group at position 1 and deshielded aromatic protons due to chlorine’s electron-withdrawing effects .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks at m/z 256.03 (M⁺) and isotopic patterns characteristic of two chlorine atoms .

- FT-IR : Absorbance bands near 750 cm⁻¹ (C-Cl stretching) and 2950 cm⁻¹ (C-H stretching of methyl groups) .

Q. What solvent systems and chromatographic methods are optimal for purifying this compound?

- Solvent pairs : Ethyl acetate/hexane (3:7) or dichloromethane/methanol (95:5) for silica gel chromatography .

- Crystallization : Use ethanol/water mixtures (80:20) to isolate high-purity crystals .

Q. What are the key structural features distinguishing this compound from other tetrahydroisoquinoline derivatives?

- Substituent positions : Chlorine at positions 6 and 8 creates steric hindrance and electronic effects absent in simpler analogs (e.g., 6,7-dimethoxy derivatives) .

- Methyl group : The N-methyl group enhances lipophilicity compared to unsubstituted or benzyl-substituted variants .

Advanced Research Questions

Q. How do electronic effects of chlorine substituents at positions 6 and 8 influence the compound’s reactivity in nucleophilic substitution reactions?

- Electron-withdrawing effects : Chlorine atoms deactivate the aromatic ring, directing nucleophilic attacks to position 5 or 7. Kinetic studies show slower reaction rates compared to methoxy-substituted analogs .

- Steric hindrance : Bulky chlorines reduce accessibility for large nucleophiles (e.g., Grignard reagents), favoring smaller agents like ammonia .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

- Standardized assays : Use isogenic cell lines and consistent IC₅₀ measurement protocols to minimize variability .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing Cl with F or CH₃) to isolate contributing factors .

Q. How does the methyl group at position 1 affect conformational stability and intermolecular interactions in crystal structures?

- Conformational analysis : X-ray crystallography reveals that the methyl group induces a boat conformation in the tetrahydroisoquinoline ring, stabilizing π-π stacking with aromatic residues in protein targets .

- Intermolecular forces : Methyl groups participate in hydrophobic interactions, critical for binding to enzymes like monoamine oxidases .

Q. What computational modeling approaches are validated for predicting binding affinity to neurological targets?

- Molecular docking : Use AutoDock Vina with crystal structures of dopamine receptors (PDB: 6CM4) to simulate ligand-receptor interactions .

- MD simulations : GROMACS-based trajectories (100 ns) assess stability of the ligand-binding pocket, with RMSD < 2.0 Å indicating robust binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.